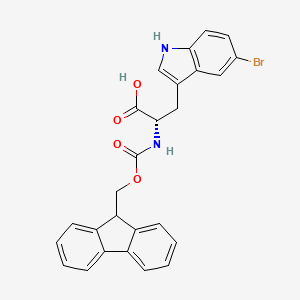
5-Bromo-N-Fmoc-L-tryptophan
説明
5-Bromo-N-Fmoc-L-tryptophan is a derivative of the amino acid tryptophan . It is a protected form of 5-bromo-L-tryptophan . The bromo group replaces the hydrogen at position 5 on the indole ring .
Synthesis Analysis
The synthesis of bromotryptophans, including this compound, plays an important role in the life of sponges and lower marine invertebrates . These bromo-amino acids are formed by post-translational modifications . Various synthetic routes have been presented leading to the preparation of the five BrTrps and many of its derivatives .Molecular Structure Analysis
The molecular formula of this compound is C26H21BrN2O4 . It is a derivative of tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 746.1±60.0 °C and its predicted density is 1.521±0.06 g/cm3 . The pKa value is predicted to be 3.71±0.10 .科学的研究の応用
Solid Phase Synthesis
5-Bromo-N-Fmoc-L-tryptophan is utilized in solid-phase synthesis, particularly in the N-Acyliminium Pictet−Spengler condensation. It is used for the synthesis of demethoxyfumitremorgin C analogues, demonstrating its role in generating complex organic compounds (Wang and Ganesan, 1999).
Oligopeptide Synthesis
In oligopeptide synthesis, this compound serves as a building block. Its stability and resistance to side reactions during synthesis processes make it a valuable component in developing therapeutic agents and their analogues (Lescrinier et al., 1995).
Enzymatic and Biochemical Studies
This compound is also significant in enzymatic and biochemical studies. For instance, it is used in the study of the brain's serotonergic system using labeled α-methyl-L-tryptophan as a tracer to determine brain serotonin synthesis rates (Diksic and Young, 2001).
Photochemical Reactions
This compound is involved in photochemical reactions, such as those between 5-bromocytosine derivatives and Nα-acetyl-L-tryptophan N-ethylamide, leading to the formation of specific photoproducts. This demonstrates its role in understanding and harnessing photochemical properties in biological contexts (Celewicz, 1995).
Peptide Synthesis with Oxidation Products
The synthesis of peptides containing different oxidation products of tryptophan residues, including 5-hydroxytryptophan and others, often involves the use of this compound. This is crucial in studies related to protein oxidation and its biological implications (Todorovski et al., 2011).
Biocatalytic Halogenation
In a study exploring the modular combination of enzymatic halogenation of L-tryptophan with Suzuki–Miyaura cross‐coupling reactions, this compound's derivatives play a role in the synthesis of diverse aryl-substituted tryptophan derivatives, which are useful in peptide and peptidomimetic synthesis (Frese et al., 2016).
将来の方向性
Researchers have devised a novel method to selectively tag tryptophan residues within proteins, potentially leading to the development of new types of drugs and engineered proteins . This could open up new avenues for the use of 5-Bromo-N-Fmoc-L-tryptophan in drug development and protein engineering .
生化学分析
Biochemical Properties
5-Bromo-N-Fmoc-L-tryptophan interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of peptides, cyclic peptides, indole alkaloids, ergot alkaloids, and macrocycles . The nature of these interactions is complex and can involve both covalent and non-covalent bonds.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms are complex and depend on the specific biochemical context in which the compound is present.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the design and interpretation of experimental studies.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. High doses may have toxic or adverse effects . The specific dosage effects are dependent on the specific animal model and experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels . The specific metabolic pathways involved are complex and depend on the specific biochemical context.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, and can affect its localization or accumulation . The specific mechanisms of transport and distribution are complex and depend on the specific cellular context.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific mechanisms of subcellular localization are complex and depend on the specific cellular context.
特性
IUPAC Name |
(2S)-3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIIUHJPRPJYHV-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(oxolan-2-yl)methyl]guanidine](/img/structure/B3138480.png)
![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)
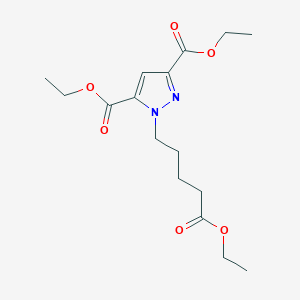
![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)
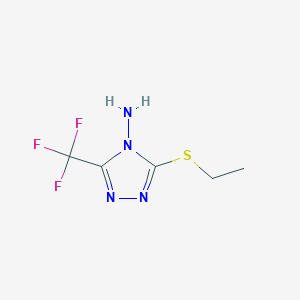
![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)
![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)
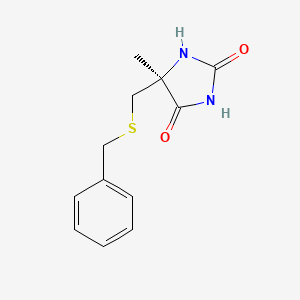
![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)
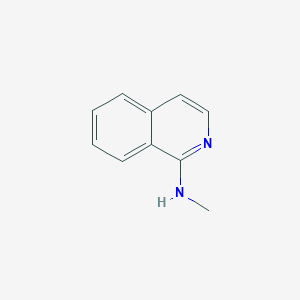
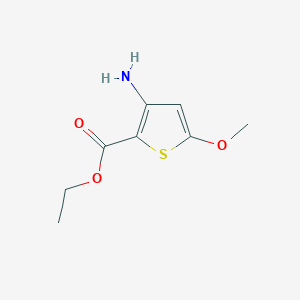
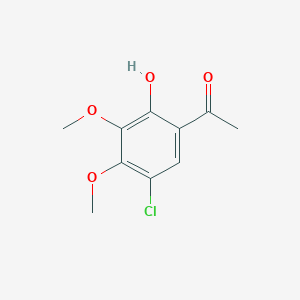
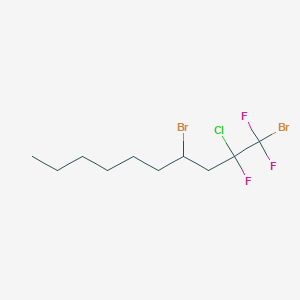
![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)
